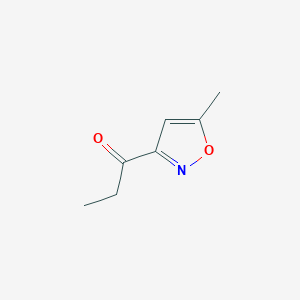![molecular formula C17H18N4O B2414737 6-Amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 337500-62-6](/img/structure/B2414737.png)
6-Amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
“6-Amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a compound that belongs to the class of 5-amino-pyrazoles . These compounds are known to be potent reagents in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
Synthesis Analysis
The synthesis of dihydropyrano[2,3-c]pyrazoles, which includes the compound , can be achieved using a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . This reaction can be catalyzed by nano-eggshell/Ti (IV), a naturally based catalyst . The process is characterized by mild conditions, short reaction times, high yields, and the absence of toxic organic solvents .
Scientific Research Applications
Antibacterial Activity
This compound has been synthesized and evaluated for its in-vitro antibacterial activity . The results showed that all of these compounds were more active than cefazolin, a commonly used antibiotic .
Eco-friendly Synthesis
The compound can be synthesized in an eco-friendly manner using a one-pot, four-component reaction with aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malonitrile . This method provides many advantages such as shorter reaction time with high yields, mild reaction conditions, and environmental friendliness .
Antimicrobial Activity
Dihydropyrano[2,3-c]pyrazoles, a class of compounds to which this compound belongs, are known for their antimicrobial activity . They have been used in the development of various pharmaceuticals .
Anti-inflammatory Properties
These compounds also exhibit anti-inflammatory properties , making them potential candidates for the development of new anti-inflammatory drugs .
Anti-cancer Activity
Dihydropyrano[2,3-c]pyrazoles have been studied for their anti-cancer activity . This suggests that the compound could potentially be used in cancer treatment .
DNA Intercalation
The pyran derivatives, including this compound, can couple DNA through an intercalative mode wherein the planar polycyclic aromatic molecules insert and stack between the base pairs of DNA . This property is used in therapeutic approaches where the suppression of DNA iteration and gene transcription is engaged to destroy tumor cells or infected tissue .
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit biological , anticancer , antimicrobial , anti-inflammatory , insecticidal , and molluscicidal activities .
Mode of Action
It’s synthesized from a four-component reaction of hydrazine monohydrate, ethyl acetoacetate, arylaldehydes, and malononitrile
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have shown a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, insecticidal, and molluscicidal effects .
properties
IUPAC Name |
6-amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-10(2)8-12-13(9-18)16(19)22-17-14(12)15(20-21-17)11-6-4-3-5-7-11/h3-7,10,12H,8,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKVKJIUEPNLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=C(OC2=NNC(=C12)C3=CC=CC=C3)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Ethoxyphenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2414656.png)
![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2414657.png)

![2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2414662.png)
![3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2414663.png)

![Ethyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2414665.png)
![N-(benzo[b]thiophen-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2414667.png)


![N-cyclohexyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2414672.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2414674.png)
